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Cat. No.: B359558 Get Quote

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
2-Methylbenzamide, a simple aromatic amide, serves as a versatile scaffold and key

intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

Its reactivity is characterized by the interplay between the amide functionality and the ortho-

methyl substituted benzene ring. This guide provides a detailed exploration of the reactivity

profile of 2-Methylbenzamide, encompassing its synthesis, characteristic reactions, and the

biological activities of its derivatives. Spectroscopic data, detailed experimental protocols, and

visualizations of relevant reaction mechanisms and signaling pathways are presented to offer a

comprehensive resource for researchers in the field. While 2-Methylbenzamide itself has

limited direct biological applications, its derivatives have shown significant potential as

modulators of critical signaling pathways, highlighting the importance of this scaffold in

medicinal chemistry.

Physicochemical and Spectroscopic Properties
2-Methylbenzamide is a white crystalline solid with the molecular formula C₈H₉NO and a

molecular weight of 135.16 g/mol .[1] Its physical and spectroscopic properties are summarized

below.
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Property Value Reference

Molecular Formula C₈H₉NO [1]

Molecular Weight 135.16 g/mol [1]

Melting Point 141-142 °C

Appearance White powder

Solubility

Insoluble in cold water; soluble

in hot water, alcohol, and

concentrated hydrochloric

acid.

CAS Number 527-85-5

Spectroscopic Data
The ¹H NMR spectrum of 2-Methylbenzamide provides characteristic signals for the aromatic

protons, the amide protons, and the methyl protons. The chemical shifts are influenced by the

electron-withdrawing nature of the amide group and the electron-donating nature of the methyl

group.

Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic CH 7.1 - 7.4 Multiplet

Amide NH₂ 7.5 - 8.0 (broad) Singlet

Methyl CH₃ 2.4 Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons,

and the methyl carbon.
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Carbon Chemical Shift (δ, ppm)

Carbonyl (C=O) ~170

Aromatic C (quaternary) 135 - 140

Aromatic CH 125 - 130

Methyl (CH₃) ~20

Note: Chemical shifts are approximate and can vary depending on the solvent.

The infrared spectrum of 2-Methylbenzamide displays characteristic absorption bands for the

amide and aromatic functionalities.

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity

N-H (Amide)
Symmetric &

Asymmetric Stretch

3100 - 3500 (two

bands for primary

amide)

Medium-Strong,

Broad

C-H (Aromatic) Stretch > 3000 Medium

C=O (Amide) Stretch (Amide I band) ~1660 Strong

N-H (Amide) Bend (Amide II band) ~1600 Medium

C=C (Aromatic) Stretch 1450 - 1600 Medium

Chemical Reactivity and Key Reactions
The reactivity of 2-Methylbenzamide is primarily dictated by the amide functional group. It can

undergo hydrolysis, reduction, and rearrangement reactions. The aromatic ring can also

participate in electrophilic substitution reactions, with the substitution pattern influenced by the

directing effects of the amide and methyl groups.

Hydrolysis
Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic

conditions. The hydrolysis of 2-Methylbenzamide yields 2-methylbenzoic acid and ammonia
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(or an ammonium salt).

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-
Methylbenzamide (1.0 eq).

Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (excess).

Reaction Conditions: Heat the mixture to reflux for 1-2 hours. The reaction progress can be

monitored by the evolution of ammonia gas.

Workup: Cool the reaction mixture to room temperature and acidify with concentrated

hydrochloric acid until the pH is acidic.

Isolation: The product, 2-methylbenzoic acid, will precipitate out of the solution. Collect the

solid by vacuum filtration, wash with cold water, and dry.

Purification: Recrystallize the crude product from hot water or an appropriate solvent system

to obtain pure 2-methylbenzoic acid.

Note: This is a general procedure and may require optimization for specific applications.

Reduction
The amide group of 2-Methylbenzamide can be reduced to an amine using strong reducing

agents like lithium aluminum hydride (LiAlH₄). This reaction converts 2-Methylbenzamide to

(2-methylphenyl)methanamine.

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), suspend lithium aluminum hydride (excess, ~2-3 eq) in anhydrous diethyl

ether or tetrahydrofuran (THF).

Reagent Addition: Dissolve 2-Methylbenzamide (1.0 eq) in anhydrous ether or THF and add

it dropwise to the LiAlH₄ suspension at 0 °C.

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to

room temperature and then heat to reflux for several hours.
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Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the

sequential dropwise addition of water, followed by a 15% aqueous solution of sodium

hydroxide, and then more water.

Isolation: Filter the resulting solid aluminum salts and wash with ether. The organic filtrate

contains the product.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure. The crude amine can be further purified by distillation or

chromatography.

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly

dried, and the reaction must be carried out under anhydrous conditions.

Hofmann Rearrangement
The Hofmann rearrangement is a key reaction of primary amides, converting them into primary

amines with one less carbon atom. Treatment of 2-Methylbenzamide with a halogen (e.g.,

bromine) in a strong base (e.g., sodium hydroxide) leads to the formation of 2-methylaniline (o-

toluidine).

Reagent Preparation: In a flask, prepare a solution of sodium hypobromite by slowly adding

bromine to a cold aqueous solution of sodium hydroxide.

Reaction Setup: Dissolve 2-Methylbenzamide in the cold sodium hypobromite solution.

Reaction Conditions: Slowly warm the reaction mixture. The rearrangement is typically

exothermic.

Workup: After the reaction is complete, the product, 2-methylaniline, can be isolated by

steam distillation or solvent extraction.

Purification: The crude amine can be further purified by distillation.

Note: This is a general procedure. Specific conditions may vary.
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Step 1: Deprotonation Step 2: Bromination Step 3: Second Deprotonation Step 4: Rearrangement Step 5: Hydrolysis Step 6: Decarboxylation

2-Methylbenzamide Amide AnionOH⁻ N-bromo-2-methylbenzamideBr₂ N-bromoamide AnionOH⁻ 2-Methylphenyl isocyanate-Br⁻ Carbamic AcidH₂O 2-Methylaniline-CO₂

Click to download full resolution via product page

Figure 1: Step-wise mechanism of the Hofmann rearrangement of 2-Methylbenzamide.

Biological Activity and Signaling Pathways of
Derivatives
While 2-Methylbenzamide itself is not known for significant biological activity, its derivatives

have been identified as potent modulators of important biological targets, making it a valuable

scaffold in drug discovery.

Modulation of Nav1.1 Sodium Channels
Derivatives of 2-methylbenzamide have been identified as modulators of the voltage-gated

sodium channel Nav1.1.[2] Nav1.1 channels are crucial for the generation and propagation of
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action potentials in neurons, and their dysfunction is linked to neurological disorders such as

epilepsy.[3]

One such derivative, N,N'-(1,3-phenylene)bis(2-methylbenzamide), has been shown to

increase the activity of Nav1.1 channels.[2] This modulation is thought to occur through a direct

interaction with the channel protein, although the precise binding site and mechanism are still

under investigation. By enhancing Nav1.1 channel function, these compounds can potentially

restore normal neuronal excitability in disease states characterized by Nav1.1 hypoactivity.
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Figure 2: Proposed mechanism of Nav1.1 channel modulation by 2-Methylbenzamide
derivatives.

Inhibition of the Hedgehog Signaling Pathway
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Derivatives of 2-methoxybenzamide, which are structurally related to 2-Methylbenzamide,

have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[4][5][6][7]

The Hh pathway is a critical regulator of embryonic development and is aberrantly activated in

several types of cancer.

The primary target of these benzamide derivatives is the Smoothened (Smo) receptor, a key

component of the Hh pathway.[1][8][9] In the absence of the Hh ligand, the Patched (Ptch)

receptor inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to

activate downstream signaling, leading to the activation of Gli transcription factors and the

expression of target genes involved in cell proliferation and survival. The 2-methoxybenzamide

derivatives bind to Smo, preventing its activation even in the presence of the Hh ligand, thereby

blocking the entire downstream signaling cascade.
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Figure 3: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives.
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Conclusion
2-Methylbenzamide is a foundational molecule in organic synthesis with a well-defined

reactivity profile centered on its amide functionality. While its direct biological applications are

limited, it serves as a crucial starting material for the synthesis of a diverse range of derivatives

with significant therapeutic potential. The ability of its derivatives to modulate key signaling

pathways, such as the Nav1.1 sodium channel and the Hedgehog pathway, underscores the

importance of the 2-methylbenzamide scaffold in modern drug discovery. This guide has

provided a comprehensive overview of its chemical reactivity, supported by experimental

procedures and mechanistic insights, to aid researchers in the further exploration and

utilization of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b359558?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b359558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

